2,3-Dihydro-benzofuran-3-ylamine
Overview
Description
2,3-Dihydro-benzofuran-3-ylamine , also known as 2,3-dihydro-1-benzofuran-3-amine , is a chemical compound with the molecular formula C₈H₉NO . It falls within the class of benzofuran derivatives. The compound’s structure consists of a benzene ring fused with a furan ring, and an amino group attached to the furan ring. The compound’s pale yellow liquid form makes it intriguing for various applications .
Synthesis Analysis
The synthesis of 2,3-Dihydro-benzofuran-3-ylamine involves several methods, including cyclization reactions and reductive amination. Researchers have explored both chemical and enzymatic routes to access this compound. These synthetic pathways are essential for obtaining sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-benzofuran-3-ylamine reveals its aromatic character due to the benzene and furan rings. The amino group (NH₂) introduces polarity and reactivity. The compound’s three-dimensional arrangement influences its interactions with other molecules, including biological targets .
Chemical Reactions Analysis
2,3-Dihydro-benzofuran-3-ylamine can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and condensation. These reactions may lead to the formation of derivatives or modified compounds. Understanding its reactivity is crucial for designing novel derivatives with improved properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
2,3-Dihydro-benzofuran-3-ylamine
has emerged as a promising scaffold for designing antimicrobial agents. Researchers have explored its activity against various clinically approved targets. The compound’s structural features make it an attractive candidate for developing novel drugs with antimicrobial properties .
Methods of Application
Results and Outcomes
Natural Product Sources
Specific Scientific Field
Natural Product Chemistry
Summary
Benzofuran compounds are ubiquitous in nature. Many plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, contain these molecules. 2,3-Dihydro-benzofuran-3-ylamine may be isolated from natural sources or synthesized for further study.
Methods of Application
Results and Outcomes
These are just two of the six applications. If you’d like to learn about the remaining four, feel free to ask
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911400 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-3-ylamine | |
CAS RN |
109926-35-4 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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